molecular formula C8H8F3N B1294370 2-(Trifluoromethyl)benzylamine CAS No. 3048-01-9

2-(Trifluoromethyl)benzylamine

Cat. No. B1294370
CAS RN: 3048-01-9
M. Wt: 175.15 g/mol
InChI Key: ZSKQIFWUTUZAGF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine class with a trifluoromethyl group attached to the benzene ring. This functional group significantly affects the chemical and physical properties of the molecule, making it of interest in various chemical syntheses and applications, particularly in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)benzylamine can be achieved through various methods. For instance, the oxidative coupling of benzylamines to imines using molecular oxygen is catalyzed by cobalt(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin, which shows high selectivity and turnover number, indicating an efficient pathway to synthesize imines from benzylamines . Additionally, the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines has been reported, utilizing an electrophilic CF3 reagent and additives like H2O and Ag2O to achieve good yields, which is useful for introducing the trifluoromethyl group into the benzylamine structure .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds has been studied extensively. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole has been determined, providing insights into the arrangement of trifluoromethylated molecules in the solid state . Furthermore, the role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides has been investigated, revealing that the trifluoromethyl group can influence molecular conformation and crystal packing through various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 2-(trifluoromethyl)benzylamine derivatives can be explored through different chemical reactions. For instance, benzyl esters can be synthesized using 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine, which mediates esterification reactions without affecting sensitive functionalities like alcohols, phenols, and amides . Additionally, trifluoromethylamines can be synthesized from dithiocarbamates through oxidative desulfurization-fluorination, demonstrating the versatility of trifluoromethylated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into benzylamines significantly alters their physical and chemical properties. The presence of this group can enhance the molecule's lipophilicity, volatility, and chemical stability, making it valuable in various applications, including pharmaceuticals and agrochemicals. The trifluoromethyl group also affects the acidity of hydrogens in the molecule, which can influence hydrogen bonding characteristics and, consequently, the solubility and reactivity of the compound .

Scientific Research Applications

Organic Synthesis

  • Palladium-Catalyzed Reactions : Miura et al. (2013) and Zhao et al. (2011) have explored palladium-catalyzed reactions involving benzylamines, which are relevant for synthesizing ortho-trifluoromethyl-substituted benzylamines, and for functionalizing benzylamine substrates with alkyl halides. These methods are crucial for medicinal chemistry and the synthesis of complex molecules (Miura et al., 2013); (Zhao et al., 2011).

  • Cobalt-Catalyzed Reactions : Zhao et al. (2014) discuss the oxidative coupling of benzylamines to imines using molecular oxygen, catalyzed by cobalt. This method is significant for the large-scale preparation of imines (Zhao et al., 2014).

Materials Science

  • Photovoltaic Applications : Wang et al. (2016) have demonstrated that benzylamine can be used as a surface passivation molecule to enhance the electronic properties and moisture-resistance of perovskites, a material used in solar cells (Wang et al., 2016).

Pharmacology and Biomedical Applications

  • Drug Synthesis and Modification : Remy et al. (1975) synthesized a series of substituted benzylamine derivatives to study their effects on experimental cardiac arrhythmias (Remy et al., 1975).

  • Anticancer Properties : Balachandran et al. (2017) investigated the anticancer properties of 2-acetyl-benzylamine, derived from benzylamine, against various leukemia cells, demonstrating its potential as a therapeutic agent (Balachandran et al., 2017).

Environmental Applications

  • CO2 Capture : Conway et al. (2015) studied the use of benzylamine in CO2 capture processes, highlighting its efficiency and potential for environmental applications (Conway et al., 2015).

Safety And Hazards

2-(Trifluoromethyl)benzylamine is considered hazardous. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQIFWUTUZAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184549
Record name 2-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzylamine

CAS RN

3048-01-9
Record name 2-(Trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3048-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
ZY Wang, ZJ Fu, DD Shao, MJ Lu, QC Xia… - Journal of Membrane …, 2020 - Elsevier
Delamination of the dual-layer membrane fabricated from immiscible polymers is recognized as the main obstacle to advance the technology. The current work discloses an innovative …
Number of citations: 30 www.sciencedirect.com
C Dalvit, A Vulpetti - Magnetic Resonance in Chemistry, 2012 - Wiley Online Library
The technical and practical aspects of 19 F NMR‐based screening against a macromolecular target are analyzed in detail. A novel method utilizing the relaxation of 19 F homonuclear …
R Siddaraj, R Ningegowda, SN Swamy… - …, 2023 - Wiley Online Library
The present synthetic methodology is related to the synthesis of novel azabicycloalkanes and their synthetic analogues. New and convenient synthetic routes were developed for …
M Kikuchi, M Sato, T Ito, M Honda - Journal of Chromatography B …, 2001 - Elsevier
We have established a practical and reliable method to identify and quantify the azide ion in human whole blood and human urine by transforming the ion into pentafluorobenzyl azide (…
Number of citations: 37 www.sciencedirect.com
Y Ding, S Belyanskaya, JL DeLorey, JA Messer… - Bioorganic & Medicinal …, 2021 - Elsevier
… acid as first amine for chloro-substitution, methylamine as second amine for chloro-substitution, benzylamine as third amine for substitution, and 2-trifluoromethyl benzylamine for …
Number of citations: 15 www.sciencedirect.com
K Zhi, Z Yang, J Sheng, Z Shu, Y Shi - Iranian Journal of …, 2016 - ncbi.nlm.nih.gov
To develop a new more accurate spectrophotometric method for detecting monoamine oxidase inhibitors from plant extracts, a series of amine substrates were selected and their ability …
Number of citations: 10 www.ncbi.nlm.nih.gov
CD Guillon, GA Koppel, MJ Brownstein… - Bioorganic & medicinal …, 2007 - Elsevier
The azetidinone LY307174 (1) was identified as a screening lead for the vasopressin V1a receptor (IC 50 45nM at the human V1a receptor) based on molecular similarity to …
Number of citations: 103 www.sciencedirect.com
C Kim - 2020 - search.proquest.com
Epigenetics has quickly become an interesting field of study and understanding epigenetic mechanisms and processes could facilitate drug discovery for many disease pathways. The …
Number of citations: 0 search.proquest.com
Z Trávníček, J Mikulík, M Čajan, R Zbořil… - Bioorganic & medicinal …, 2008 - Elsevier
Iron complexes (1–7) involving N6-benzyladenosine derivatives of the predominant composition [Fe(L n )Cl 3 ]·H 2 O {where L 1 =N6-(2-fluorobenzyl)adenosine (1), L 2 =N6-(4-…
Number of citations: 16 www.sciencedirect.com
V Moret, Y Laras, T Cresteil, G Aubert, DQ Ping… - European journal of …, 2009 - Elsevier
Bis-8-hydroxyquinoline substituted benzylamines have been synthesized and screened for their antitumor activity on KB3 cell line model. Synthesis of this series of new analogues was …
Number of citations: 68 www.sciencedirect.com

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